4-methyl-1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine
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Overview
Description
4-methyl-1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine is a complex organic compound that features a piperidine ring substituted with a thiazole moiety and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine typically involves multi-step organic reactions. One common method includes the condensation of 4-methylpiperidine with 4-nitrobenzaldehyde to form an intermediate, which is then cyclized with thioamide to yield the thiazole ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions include various substituted thiazole derivatives and reduced amine compounds, which can be further utilized in different chemical syntheses .
Scientific Research Applications
4-methyl-1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-methyl-1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-1-(2-nitrophenyl)piperidine
- 1-(4-nitrophenyl)piperidin-4-one
- Thiazole derivatives with different substituents
Uniqueness
4-methyl-1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine is unique due to its specific combination of a piperidine ring, a thiazole moiety, and a nitrophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)-4-(4-nitrophenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-11-6-8-17(9-7-11)15-16-14(10-21-15)12-2-4-13(5-3-12)18(19)20/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAZVIFISXHGEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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